![molecular formula C20H31NO5 B561923 (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid CAS No. 160141-23-1](/img/no-structure.png)

(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

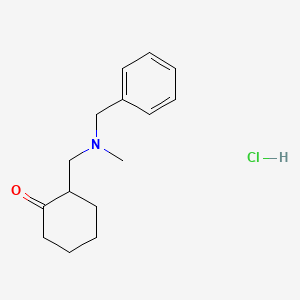

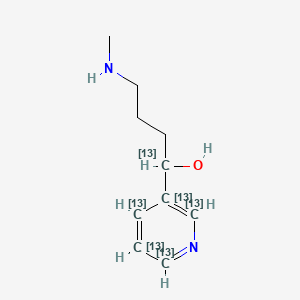

“(2S)-[(2’S)-t-Boc-amino-(3’S)-methyl-1-pentyloxy]-3-phenylpropionic Acid” is a chemical compound with the molecular formula C20H31NO5 . It appears as a crystalline powder . The compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would determine its physical and chemical properties.Physical and Chemical Properties Analysis

This compound appears as a crystalline powder . It is soluble in methanol . The compound should be stored at -20° C . Its melting point is 61-63°C .Applications De Recherche Scientifique

Chemistry and Biological Activities of Amino Acids and Aromatic Compounds

Chemistry and Bioactivity of Mimosine : Mimosine, a non-protein amino acid, showcases diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its role in the development of specific inhibitors for various diseases highlights the potential of amino acids in therapeutic applications (Nguyen & Tawata, 2016).

Biodegradation of Aromatic Compounds : Research on Escherichia coli demonstrates its ability to degrade aromatic compounds, offering insights into the microbial catabolism of such substances and their potential in bioremediation and biotransformation strategies (Díaz et al., 2001).

Anticonvulsant GABA Uptake Inhibitor : Studies on tiagabine, a selective GABA uptake inhibitor, underscore the relevance of modifying aromatic compounds for enhancing therapeutic efficacy in epilepsy treatment (Suzdak & Jansen, 1995).

Potential Therapeutic Applications

Neurodegenerative and Psychiatric Diseases : Ursolic acid, a pentacyclic triterpenoid found in plants, exhibits a range of biological activities. Its effects on neurodegenerative and psychiatric conditions, such as Alzheimer's and depression, highlight the therapeutic potential of natural aromatic compounds (Ramos-Hryb et al., 2017).

Electrochemical Biosensors Based on Phenylboronic Acid : The development of biosensors using phenylboronic acid and derivatives for detecting sugars and glycoproteins demonstrates the applicability of aromatic compounds in bioanalytical chemistry and diagnostics (Anzai, 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-phenylpropionic acid. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": ["Boc-protected amino acid", "3-phenylpropionic acid", "Methyl iodide", "Sodium hydride", "Pentanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Boc-protect the amino group of the amino acid using Boc-anhydride and a base catalyst.", "2. Alkylate the protected amine with methyl iodide and sodium hydride in a polar aprotic solvent such as diethyl ether.", "3. React the resulting intermediate with 3-phenylpropionic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent.", "4. Deprotect the Boc group using hydrochloric acid in a polar aprotic solvent such as diethyl ether.", "5. Neutralize the reaction mixture with sodium hydroxide and extract the product using water and a nonpolar solvent such as diethyl ether.", "6. Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

160141-23-1 |

Formule moléculaire |

C20H31NO5 |

Poids moléculaire |

365.5 g/mol |

Nom IUPAC |

(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H31NO5/c1-6-14(2)16(21-19(24)26-20(3,4)5)13-25-17(18(22)23)12-15-10-8-7-9-11-15/h7-11,14,16-17H,6,12-13H2,1-5H3,(H,21,24)(H,22,23)/t14-,16+,17-/m0/s1 |

Clé InChI |

FTMLRDMMNWLYOE-UAGQMJEPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

SMILES |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

SMILES canonique |

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Synonymes |

(αS)-α-[[(2S,3S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylpentyl]oxy]benzenepropanoic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

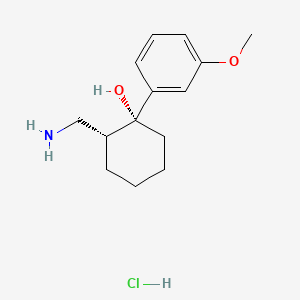

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)